molecular formula C29H33ClN2O3 B1675072 Loperamide oxide CAS No. 106900-12-3

Loperamide oxide

Cat. No.: B1675072
CAS No.: 106900-12-3
M. Wt: 493.0 g/mol
InChI Key: KXVSBTJVTUVNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loperamide oxide is a derivative of loperamide, a well-known antidiarrheal agent. It is a synthetic compound that acts on the opioid receptors in the gastrointestinal tract to reduce bowel movements and alleviate diarrhea. This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, loperamide .

Mechanism of Action

Target of Action

Loperamide oxide is a prodrug of loperamide . Loperamide primarily acts on the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling bowel movement and fluid secretion in the gastrointestinal tract .

Mode of Action

Upon administration, this compound is reduced to loperamide . Loperamide then binds to the mu-opioid receptors, leading to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . This results in decreased peristalsis (intestinal movement) and fluid secretion, thereby controlling diarrhea .

Biochemical Pathways

Loperamide affects several biochemical pathways. It decreases peristalsis and fluid secretion, resulting in longer gastrointestinal transit time and increased absorption of fluids and electrolytes from the gastrointestinal tract . Loperamide is metabolized by the cytochrome P450 (CYP) system and is a substrate for the CYP3A4 isoenzyme . It is also involved in the metabolism of loperamide to N-demethylated loperamide (DLOP) in human liver microsomes .

Pharmacokinetics

The pharmacokinetics of loperamide, after oral administration of increasing doses of this compound, has been investigated . Loperamide is extracted in the gastrointestinal tract and metabolized in the liver by the cytochrome P450 pathway . The drug is metabolized in the liver via CYP2C8 and CYP3A4 to desmethyl-loperamide . This pathway allows for decreased gastrointestinal uptake and, thus, enhanced elimination through bile excretion .

Result of Action

The binding of loperamide to mu-opioid receptors inhibits the excitability of enteric neurons, leading to decreased peristalsis and fluid secretion . This results in longer gastrointestinal transit time and increased absorption of fluids and electrolytes from the gastrointestinal tract . These actions help control diarrhea.

Action Environment

Environmental factors can influence the action of this compound. For instance, the gut microbiota can affect the stability and efficacy of the drug . Additionally, the presence of CYP3A4 inhibitors may elevate loperamide concentrations, potentially affecting its efficacy and safety . .

Biochemical Analysis

Biochemical Properties

Loperamide oxide, like its parent compound Loperamide, acts on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . Receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, this compound suppresses the overactive bowel movements associated with diarrhea .

Cellular Effects

This compound, through its interaction with the mu-opioid receptor, can influence various cellular processes. It has been shown to have an effect on gastrointestinal motility, reducing the speed at which substances pass through the gut . This can influence cell signaling pathways, gene expression, and cellular metabolism within the cells of the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the mu-opioid receptor, leading to the recruitment of G-protein receptor kinases . This triggers a cascade of molecular events that ultimately result in the inhibition of enteric nerve activity . This mechanism is responsible for the drug’s antidiarrheal effects .

Temporal Effects in Laboratory Settings

It is known that Loperamide, the parent compound, has a plasma half-life of 7 to 15 hours in humans . This suggests that this compound may also have a long duration of action.

Dosage Effects in Animal Models

It is known that Loperamide, the parent compound, has a significant constipating effect in healthy volunteers . This suggests that this compound may also exhibit dose-dependent effects in animal models.

Metabolic Pathways

The primary metabolic pathway of Loperamide, the parent compound of this compound, is oxidative N-demethylation mediated by CYP2C8 and CYP3A4, to form N-demethyl loperamide . CYP2B6 and CYP2D6 play a minor role in Loperamide N-demethylation . Metabolites of Loperamide are pharmacologically inactive .

Transport and Distribution

It is known that Loperamide, the parent compound, is a substrate of P-glycoprotein . This suggests that this compound may also interact with transporters or binding proteins, influencing its localization or accumulation within cells and tissues.

Subcellular Localization

Given its interaction with the mu-opioid receptor, it is likely that it localizes to the cell membrane where this receptor is expressed

Preparation Methods

Synthetic Routes and Reaction Conditions: Loperamide oxide can be synthesized from loperamide or loperamide hydrochloride. The process involves reacting loperamide in an organic solvent in the presence of a catalyst. Common catalysts include molybdic acid, selenium dioxide, sodium tungstate, benzene selenic acid, and titanium silicone oxide . The reaction is typically carried out under controlled conditions to ensure selective oxidation and minimize side reactions.

Industrial Production Methods: The industrial production of this compound involves a two-step process. First, loperamide is oxidized in the presence of a catalyst to form this compound. This is followed by a reaction with water and an organic solvent containing water to produce this compound monohydrate . This method is efficient and allows for large-scale production with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions: Loperamide oxide undergoes various chemical reactions, including:

    Oxidation: The primary reaction in its synthesis.

    Reduction: Can be reduced back to loperamide under specific conditions.

    Substitution: Reacts with different reagents to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Catalysts like molybdic acid and selenium dioxide.

    Reduction: Reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: Various organic solvents and reagents depending on the desired derivative.

Major Products:

    Loperamide: The reduction product.

    Loperamide derivatives: Formed through substitution reactions.

Scientific Research Applications

Loperamide oxide has several applications in scientific research:

Comparison with Similar Compounds

    Loperamide: The parent compound, also an antidiarrheal agent.

    Diphenoxylate: Another opioid receptor agonist used to treat diarrhea.

    Difenoxin: A metabolite of diphenoxylate with similar antidiarrheal properties.

Uniqueness: Loperamide oxide is unique due to its enhanced stability and efficacy compared to loperamide. It has a longer duration of action and is less likely to be metabolized quickly, making it more effective in treating chronic diarrhea .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883171, DTXSID10869468
Record name Loperamide oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106900-12-3, 109572-89-6
Record name Loperamide oxide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide anhydrous, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loperamide oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOPERAMIDE OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOPERAMIDE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loperamide oxide
Reactant of Route 2
Loperamide oxide
Reactant of Route 3
Reactant of Route 3
Loperamide oxide
Reactant of Route 4
Loperamide oxide
Reactant of Route 5
Loperamide oxide
Reactant of Route 6
Reactant of Route 6
Loperamide oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.